
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization .
Industrial Production Methods: Industrial production of this compound may involve a one-pot, microwave-assisted method to enhance efficiency and yield. This method utilizes readily available starting materials and is designed to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce halogenated compounds .
Aplicaciones Científicas De Investigación
N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used as an additive in the production of automobile finishes.
Mecanismo De Acción
The mechanism of action of N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity against cancer cells is believed to be mediated through the induction of apoptosis, a process of programmed cell death . The compound selectively targets cancer cells, leading to their growth inhibition and eventual death .
Comparación Con Compuestos Similares
- 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
- 6-Methyl-1,3,5-triazine-2,4-diamine
- 2,4-Diamino-6-nonyl-1,3,5-triazine
Uniqueness: N-Butyl-6-nonyl-1,3,5-triazine-2,4-diamine is unique due to its specific structural features and its selective antiproliferative activity against cancer cells. Unlike some similar compounds, it does not significantly affect the growth of normal cells, making it a promising candidate for further research and development in cancer therapy .
Propiedades
Número CAS |
66709-61-3 |
|---|---|
Fórmula molecular |
C16H31N5 |
Peso molecular |
293.45 g/mol |
Nombre IUPAC |
2-N-butyl-6-nonyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H31N5/c1-3-5-7-8-9-10-11-12-14-19-15(17)21-16(20-14)18-13-6-4-2/h3-13H2,1-2H3,(H3,17,18,19,20,21) |
Clave InChI |
OKTNRYAVUDBINA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=NC(=NC(=N1)NCCCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)


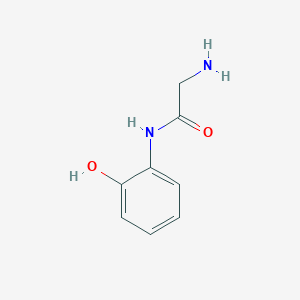
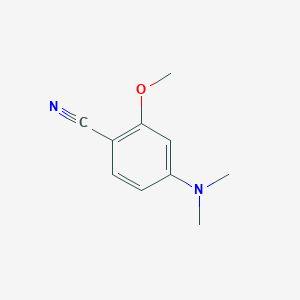
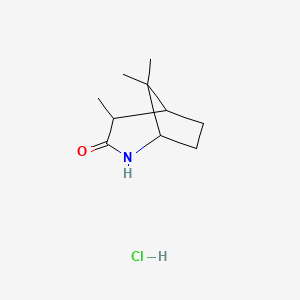
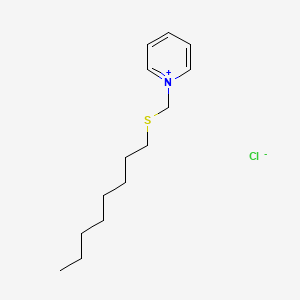
![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)


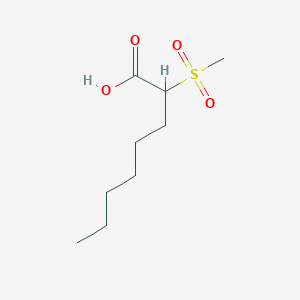
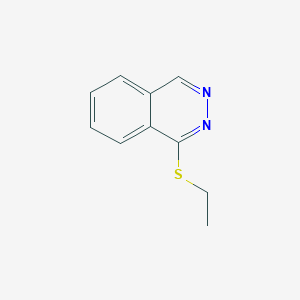
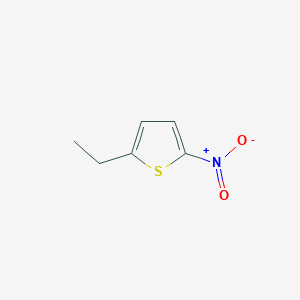
![4-Thia-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14479485.png)
